molecular formula C7H9NO2 B12279796 5-Methoxy-6-methylpyridin-3-ol

5-Methoxy-6-methylpyridin-3-ol

Cat. No.: B12279796
M. Wt: 139.15 g/mol
InChI Key: PFAWDYGWPSERIB-UHFFFAOYSA-N
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Description

5-Methoxy-6-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-methylpyridin-3-amine with methanol in the presence of a base, such as sodium methoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines .

Scientific Research Applications

5-Methoxy-6-methylpyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylpyridin-3-ol
  • 2-Ethyl-6-methylpyridin-3-ol
  • 5-Methoxy-2-methylpyridin-3-ol

Uniqueness

5-Methoxy-6-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-methoxy-6-methylpyridin-3-ol

InChI

InChI=1S/C7H9NO2/c1-5-7(10-2)3-6(9)4-8-5/h3-4,9H,1-2H3

InChI Key

PFAWDYGWPSERIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)OC

Origin of Product

United States

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